



# Identifying and mitigating drug-drug interactions with viloxazine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Viloxazine |           |  |  |  |
| Cat. No.:            | B1201356   | Get Quote |  |  |  |

# Viloxazine Drug-Drug Interaction Technical **Support Center**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential drug-drug interactions (DDIs) with viloxazine.

# Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of viloxazine?

A1: Viloxazine is primarily metabolized in the liver. The major metabolic pathway is 5hydroxylation, which is mediated by the cytochrome P450 enzyme CYP2D6. This is followed by glucuronidation via UGT1A9 and UGT2B15 to form the main plasma metabolite, 5-hydroxyviloxazine glucuronide.[1][2][3][4][5][6] A smaller portion of metabolism involves CYP1A2, 2B6, 2C9, 2C19, and 3A4.[2][3]

Q2: Is viloxazine an inhibitor of Cytochrome P450 (CYP) enzymes?

A2: Yes, viloxazine has been shown to be an inhibitor of several CYP enzymes. It is a strong inhibitor of CYP1A2 and a weak inhibitor of CYP2D6 and CYP3A4.[7][8][9][10] In vitro studies have also demonstrated reversible inhibition of CYP2B6.[6][11]

Q3: What are the clinical implications of viloxazine's CYP inhibition profile?

#### Troubleshooting & Optimization





A3: The strong inhibition of CYP1A2 means that co-administration of **viloxazine** with drugs that are sensitive substrates of this enzyme can lead to significantly increased exposure and potential toxicity of the co-administered drug.[7][10] Therefore, the use of **viloxazine** with sensitive CYP1A2 substrates or those with a narrow therapeutic range is contraindicated.[12] [13] For substrates of CYP2D6 and CYP3A4, there is a risk of moderately increased exposure, and monitoring for adverse reactions and potential dose adjustments are recommended.[7][9] [12]

Q4: Does viloxazine interact with drug transporters?

A4: In vitro studies have shown that **viloxazine** is a weak inhibitor of several drug transporters, including P-glycoprotein (P-gp), BCRP, OATP1B1, OATP1B3, and MATE1.[11] However, in vitro DDI testing has suggested that **viloxazine** is not a significant inhibitor of transporters at clinically relevant concentrations.[4][5]

Q5: Can **viloxazine** be co-administered with stimulants used for ADHD treatment, such as methylphenidate or amphetamines?

A5: Clinical studies have been conducted to evaluate the co-administration of **viloxazine** with methylphenidate and lisdexamfetamine (a pro-drug of d-amphetamine). These studies found no significant pharmacokinetic interactions between **viloxazine** and either methylphenidate or d-amphetamine.[14][15][16][17] While the combination appears to be generally well-tolerated, it is important to monitor for potential additive pharmacodynamic effects, such as increases in heart rate and blood pressure.[18][19]

Q6: Are there any absolute contraindications for co-administration with viloxazine?

A6: Yes, co-administration of **viloxazine** is contraindicated with monoamine oxidase inhibitors (MAOIs) or within 14 days of discontinuing an MAOI due to the risk of a hypertensive crisis.[7] [10][13][20] It is also contraindicated with sensitive CYP1A2 substrates or CYP1A2 substrates with a narrow therapeutic range, such as alosetron, duloxetine, theophylline, and tizanidine.[7] [20][21]

### **Troubleshooting Guide**

Problem 1: Unexpectedly high levels of a co-administered drug are observed in an in vivo study with **viloxazine**.



- Possible Cause: The co-administered drug is likely a substrate of a CYP enzyme that is inhibited by viloxazine.
- Troubleshooting Steps:
  - Verify the metabolic pathway of the co-administered drug.
  - If it is a substrate of CYP1A2, CYP2D6, or CYP3A4, the interaction is likely due to viloxazine's inhibitory effects.
  - For sensitive CYP1A2 substrates, co-administration should be avoided. For substrates of other inhibited CYPs, consider reducing the dose of the co-administered drug and increasing monitoring for adverse effects.

Problem 2: In vitro CYP inhibition assay results show significant inhibition, but this is not replicated in vivo.

- Possible Cause: The in vitro assay may not fully reflect the complexities of in vivo pharmacokinetics, including factors like plasma protein binding, tissue distribution, and the presence of competing metabolic pathways.
- Troubleshooting Steps:
  - Review the in vitro experimental design to ensure that the concentrations of viloxazine used are clinically relevant.
  - Consider the potential for alternative metabolic pathways for the substrate drug in vivo that are not accounted for in the in vitro system.
  - Evaluate the role of drug transporters in the disposition of the substrate drug, as this can influence its intracellular concentration and availability for metabolism.

Problem 3: An in vivo study shows a greater than expected increase in the exposure of a CYP2D6 substrate when co-administered with **viloxazine**.

Possible Cause: The study subjects may have a CYP2D6 poor metabolizer (PM) phenotype,
 leading to a greater reliance on this pathway for the substrate's metabolism and thus a more



pronounced effect of viloxazine's inhibition.

- Troubleshooting Steps:
  - If possible, genotype the study subjects for CYP2D6 polymorphisms.
  - Analyze the data based on genotype to determine if the interaction is more pronounced in PMs.
  - Note that while viloxazine's own pharmacokinetics are only modestly affected by CYP2D6
     PM status, the impact on co-administered drugs that are sensitive CYP2D6 substrates
     could be more significant.[1][2]

#### **Data Presentation**

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Viloxazine

| CYP Enzyme | Inhibition Type | IC50 (μM)                            | Classification                         |  |
|------------|-----------------|--------------------------------------|----------------------------------------|--|
| CYP1A2     | Reversible      | 0.269                                | Strong Inhibitor                       |  |
| CYP1A2     | Time-Dependent  | 0.0436 (after 30-min pre-incubation) | Potential Time-<br>Dependent Inhibitor |  |
| CYP2B6     | Reversible      | 184                                  | Weak Inhibitor                         |  |
| CYP2D6     | Reversible      | 141                                  | Weak Inhibitor                         |  |
| CYP3A4/5   | Reversible      | 221 (midazolam as substrate)         | Weak Inhibitor                         |  |
| CYP3A4/5   | Reversible      | 352 (testosterone as substrate)      | Weak Inhibitor                         |  |
| CYP2C8     | Reversible      | >1010                                | No significant inhibition              |  |
| CYP2C9     | Reversible      | >1010                                | No significant inhibition              |  |
| CYP2C19    | Reversible      | >1010                                | No significant inhibition              |  |



Data sourced from in vitro studies using human liver microsomes.[3][6][11]

Table 2: In Vivo Pharmacokinetic Interactions with Viloxazine



| Co-<br>administered<br>Drug<br>(Substrate) | CYP Enzyme      | Change in<br>Cmax          | Change in<br>AUC           | Clinical<br>Recommendati<br>on                                                         |
|--------------------------------------------|-----------------|----------------------------|----------------------------|----------------------------------------------------------------------------------------|
| Caffeine (200<br>mg)                       | CYP1A2          | 99.11%                     | 436.15%                    | Monitor for caffeine-related adverse effects, particularly insomnia.[2][22]            |
| Dextromethorpha<br>n (30 mg)               | CYP2D6          | 150.76%                    | 185.76%                    | Monitor for adverse reactions and consider dose adjustment of CYP2D6 substrate.[2][22] |
| Midazolam<br>(0.025 mg/kg)                 | CYP3A4          | 112.81%                    | 167.56%                    | Monitor for adverse reactions and consider dose adjustment of CYP3A4 substrate.[2][22] |
| Theophylline                               | CYP1A2          | Significantly<br>Increased | Significantly<br>Increased | Contraindicated. [2][24][25]                                                           |
| Methylphenidate                            | Not significant | No significant<br>change   | No significant<br>change   | No dose adjustment needed based on pharmacokinetic data.[14][16][17]                   |
| d-amphetamine<br>(from                     | Not significant | No significant<br>change   | No significant<br>change   | No dose<br>adjustment<br>needed based on                                               |



lisdexamfetamin pharmacokinetic e) data.[15]

Data from clinical studies in healthy adults.[2][22]

## **Experimental Protocols**

Protocol 1: In Vitro CYP450 Inhibition Assay

This protocol outlines a method to determine the IC50 of **viloxazine** for various CYP isoforms using human liver microsomes.

- Materials:
  - Human liver microsomes (pooled from multiple donors)
  - Viloxazine stock solution (in a suitable solvent, e.g., DMSO)
  - CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, dextromethorphan for CYP2D6, midazolam for CYP3A4)
  - NADPH regenerating system
  - Potassium phosphate buffer (pH 7.4)
  - 96-well plates
  - LC-MS/MS system
- Procedure:
  - 1. Prepare a series of dilutions of **viloxazine** in the assay buffer.
  - 2. In a 96-well plate, add human liver microsomes, the appropriate CYP-specific probe substrate, and the **viloxazine** dilution. Include a vehicle control (solvent only).
  - 3. Pre-incubate the plate at 37°C for 5-10 minutes.



- 4. Initiate the reaction by adding the NADPH regenerating system.
- 5. Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- 6. Stop the reaction by adding a quenching solution (e.g., acetonitrile).
- 7. Centrifuge the plate to pellet the protein.
- 8. Analyze the supernatant for the formation of the substrate-specific metabolite using a validated LC-MS/MS method.
- Calculate the percent inhibition for each viloxazine concentration relative to the vehicle control.
- 10. Plot the percent inhibition against the logarithm of the **viloxazine** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate and Inhibition Assay

This protocol describes a method to assess if **viloxazine** is a substrate or inhibitor of P-gp using a cell-based assay.

- Materials:
  - MDCKII cells stably transfected with the human MDR1 gene (for P-gp) and parental MDCKII cells.
  - Transwell inserts
  - Viloxazine
  - A known P-gp substrate (e.g., digoxin)
  - A known P-gp inhibitor (e.g., verapamil)
  - Hanks' Balanced Salt Solution (HBSS)



- LC-MS/MS system
- Procedure for Substrate Assessment:
  - Culture the MDCKII-MDR1 and parental MDCKII cells on Transwell inserts to form a confluent monolayer.
  - 2. Measure the transport of **viloxazine** in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
  - 3. Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 2 in MDCKII-MDR1 cells and inhibited by a known P-gp inhibitor suggests that **viloxazine** is a P-gp substrate.
- Procedure for Inhibition Assessment:
  - 1. Using the MDCKII-MDR1 cell monolayer, measure the transport of a known P-gp substrate (e.g., digoxin) in the B-to-A direction in the presence and absence of various concentrations of **viloxazine**.
  - 2. A concentration-dependent decrease in the efflux of the known P-gp substrate indicates that **viloxazine** is a P-gp inhibitor.
  - 3. Calculate the IC50 value for P-gp inhibition by plotting the percent inhibition of the substrate's efflux against the **viloxazine** concentration.

#### **Visualizations**



Click to download full resolution via product page

Caption: Metabolic pathway of **viloxazine**.





Click to download full resolution via product page

Caption: Experimental workflow for DDI assessment.





Click to download full resolution via product page

Caption: Viloxazine DDI risk relationships.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinPGx [clinpgx.org]
- 2. Impact of Viloxazine Extended-Release Capsules (Qelbree®) on Select Cytochrome P450
   Enzyme Activity and Evaluation of CYP2D6 Genetic Polymorphisms on Viloxazine
   Pharmacokinetics PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and in vitro drug-drug interaction assessment of viloxazine PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Viloxazine for the Treatment of Attention Deficit Hyperactivity Disorder PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]

### Troubleshooting & Optimization





- 8. European Network Adult ADHD Impact of Viloxazine Extended-Release Capsules (Qelbree®) on Select Cytochrome P450 Enzyme Activity and Evaluation of CYP2D6 Genetic Polymorphisms on Viloxazine Pharmacokinetics [eunetworkadultadhd.com]
- 9. e-lactancia.org [e-lactancia.org]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Viloxazine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Viloxazine (Qelbree) | Davis's Drug Guide [nursing.unboundmedicine.com]
- 14. Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Coadministered Viloxazine Extended-Release (SPN-812) and Lisdexamfetamine in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Coadministered Viloxazine Extended-Release (SPN-812) and Methylphenidate in Healthy Adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 19. drugs.com [drugs.com]
- 20. nami.org [nami.org]
- 21. Viloxazine (oral route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- 22. researchgate.net [researchgate.net]
- 23. Evaluating the Impact of Caffeine on the Incidence of Adverse Events During Treatment with Viloxazine Extended-Release (Qelbree®) in Adults with ADHD | CNS Spectrums | Cambridge Core [cambridge.org]
- 24. A study of the interaction of viloxazine with theophylline PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Theophylline intoxication following viloxazine induced decrease in clearance PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Identifying and mitigating drug-drug interactions with viloxazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201356#identifying-and-mitigating-drug-drug-interactions-with-viloxazine]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com